3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile
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Overview
Description
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile is a chemical compound with the molecular formula C12H14F3N3. It is characterized by the presence of a trifluoromethyl group attached to an indazole ring, which is further connected to a butanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the indazole precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group or other substituents on the indazole ring can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the indazole ring .
Scientific Research Applications
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity. The compound may act through pathways involving photoredox catalysis, where the trifluoromethyl radical generated under visible light irradiation participates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)furan: Another compound with a trifluoromethyl group, but attached to a furan ring instead of an indazole ring.
Trifluoromethylated indoles: Compounds with a trifluoromethyl group attached to an indole ring, which share some structural similarities with the indazole-based compound.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-2-yl]butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8(6-7-16)18-11(12(13,14)15)9-4-2-3-5-10(9)17-18/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPXLZWTUNSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C(=C2CCCCC2=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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